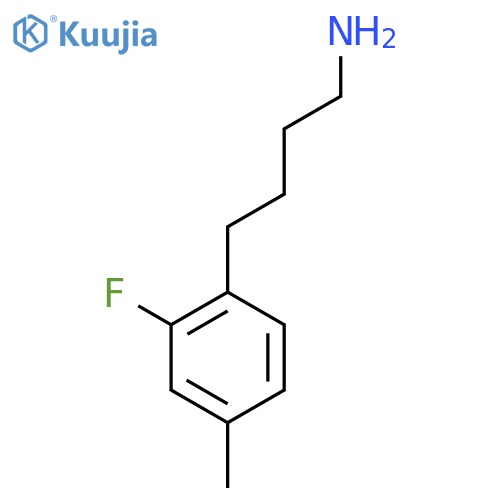Cas no 1554617-42-3 (4-(2-fluoro-4-methylphenyl)butan-1-amine)

1554617-42-3 structure
商品名:4-(2-fluoro-4-methylphenyl)butan-1-amine
4-(2-fluoro-4-methylphenyl)butan-1-amine 化学的及び物理的性質
名前と識別子
-
- 4-(2-fluoro-4-methylphenyl)butan-1-amine
- 1554617-42-3
- EN300-1786345
-
- インチ: 1S/C11H16FN/c1-9-5-6-10(11(12)8-9)4-2-3-7-13/h5-6,8H,2-4,7,13H2,1H3
- InChIKey: RJFCFUAAYUADGI-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C)C=CC=1CCCCN
計算された属性
- せいみつぶんしりょう: 181.126677677g/mol
- どういたいしつりょう: 181.126677677g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 26Ų
4-(2-fluoro-4-methylphenyl)butan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1786345-2.5g |
4-(2-fluoro-4-methylphenyl)butan-1-amine |
1554617-42-3 | 2.5g |
$2295.0 | 2023-09-19 | ||
| Enamine | EN300-1786345-1.0g |
4-(2-fluoro-4-methylphenyl)butan-1-amine |
1554617-42-3 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1786345-10.0g |
4-(2-fluoro-4-methylphenyl)butan-1-amine |
1554617-42-3 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1786345-0.25g |
4-(2-fluoro-4-methylphenyl)butan-1-amine |
1554617-42-3 | 0.25g |
$1078.0 | 2023-09-19 | ||
| Enamine | EN300-1786345-0.05g |
4-(2-fluoro-4-methylphenyl)butan-1-amine |
1554617-42-3 | 0.05g |
$983.0 | 2023-09-19 | ||
| Enamine | EN300-1786345-1g |
4-(2-fluoro-4-methylphenyl)butan-1-amine |
1554617-42-3 | 1g |
$1172.0 | 2023-09-19 | ||
| Enamine | EN300-1786345-0.1g |
4-(2-fluoro-4-methylphenyl)butan-1-amine |
1554617-42-3 | 0.1g |
$1031.0 | 2023-09-19 | ||
| Enamine | EN300-1786345-10g |
4-(2-fluoro-4-methylphenyl)butan-1-amine |
1554617-42-3 | 10g |
$5037.0 | 2023-09-19 | ||
| Enamine | EN300-1786345-0.5g |
4-(2-fluoro-4-methylphenyl)butan-1-amine |
1554617-42-3 | 0.5g |
$1124.0 | 2023-09-19 | ||
| Enamine | EN300-1786345-5.0g |
4-(2-fluoro-4-methylphenyl)butan-1-amine |
1554617-42-3 | 5g |
$3396.0 | 2023-06-02 |
4-(2-fluoro-4-methylphenyl)butan-1-amine 関連文献
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
1554617-42-3 (4-(2-fluoro-4-methylphenyl)butan-1-amine) 関連製品
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
